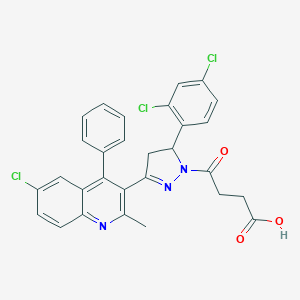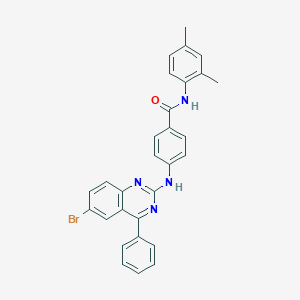
1-(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)-3-METHOXYUREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N’-methoxyurea is a synthetic organic compound characterized by its unique thiazole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N’-methoxyurea typically involves the reaction of 3,4-dimethylthiazole-2-thione with methoxyamine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to produce the compound in larger quantities.
化学反応の分析
Types of Reactions
N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N’-methoxyurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N’-methoxyurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
作用機序
The mechanism of action of N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N’-methoxyurea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole ring and methoxyurea moiety. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-N’-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea
- Ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate
Uniqueness
N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N’-methoxyurea is unique due to its specific substitution pattern on the thiazole ring and the presence of the methoxyurea group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
特性
分子式 |
C7H11N3O2S2 |
|---|---|
分子量 |
233.3g/mol |
IUPAC名 |
1-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)-3-methoxyurea |
InChI |
InChI=1S/C7H11N3O2S2/c1-4-5(8-6(11)9-12-3)14-7(13)10(4)2/h1-3H3,(H2,8,9,11) |
InChIキー |
GXKIRCCTPPEEPC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=S)N1C)NC(=O)NOC |
正規SMILES |
CC1=C(SC(=S)N1C)NC(=O)NOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B409840.png)
![1-(4-chlorophenyl)-3-(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)pyrrolidine-2,5-dione](/img/structure/B409841.png)
![2-bromo-N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B409842.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-iodobenzohydrazide](/img/structure/B409843.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B409846.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-iodobenzohydrazide](/img/structure/B409849.png)
![1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B409850.png)

![3-nitro-1-methyl-4-[(4-methylphenyl)sulfanyl]quinolin-2(1H)-one](/img/structure/B409854.png)

![N-(4-chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B409859.png)
![8-(Thien-2-ylmethylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B409860.png)
![3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B409861.png)
![N-(2,4-dichlorophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B409862.png)
